![molecular formula C36H30O13 B12290122 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one is a complex organic compound with multiple hydroxyl groups and a unique xanthene-furoxanthene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the xanthene core, the introduction of hydroxyl groups, and the attachment of various substituents. Common synthetic methods may include:
Stepwise construction of the xanthene core: This might involve cyclization reactions and the use of protecting groups to control the reactivity of hydroxyl groups.
Introduction of hydroxyl groups: This can be achieved through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Attachment of substituents: This may involve alkylation or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds, if applicable, would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Jones reagent, PCC, or KMnO4.
Reducing agents: NaBH4 or LiAlH4.
Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: Compounds with multiple hydroxyl groups can act as ligands in catalytic systems.
Materials Science: Potential use in the development of new materials with unique optical or electronic properties.
Biology
Enzyme Inhibition: Potential as inhibitors of specific enzymes due to the presence of multiple hydroxyl groups.
Antioxidant Activity: Hydroxyl groups can confer antioxidant properties, making the compound of interest in biological studies.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly if it exhibits biological activity.
Industry
Dyes and Pigments: Xanthene derivatives are often used in the production of dyes and pigments.
作用機序
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.
Antioxidant activity: Scavenging of free radicals through the donation of hydrogen atoms from hydroxyl groups.
類似化合物との比較
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different substituents.
Flavonoids: Naturally occurring compounds with multiple hydroxyl groups and similar structural features.
Uniqueness
The unique combination of hydroxyl groups, xanthene, and furoxanthene structures in 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one sets it apart from other compounds, potentially conferring unique chemical and biological properties.
特性
分子式 |
C36H30O13 |
|---|---|
分子量 |
670.6 g/mol |
IUPAC名 |
5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3 |
InChIキー |
DDMIGYRRSFIAEV-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



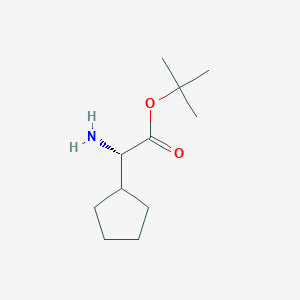
![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)
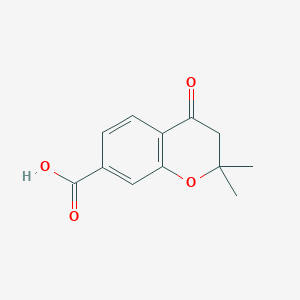
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/no-structure.png)
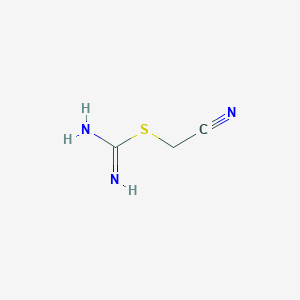
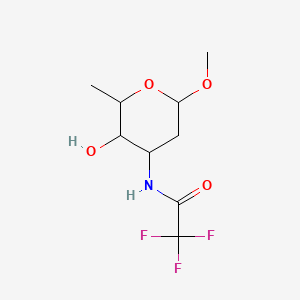
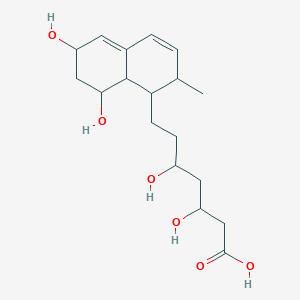
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
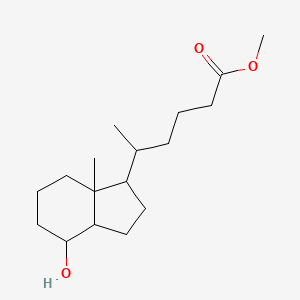
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
